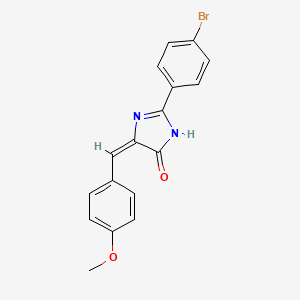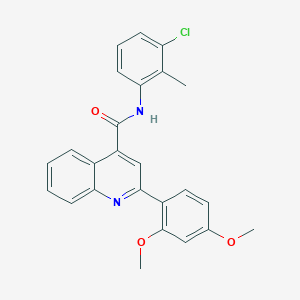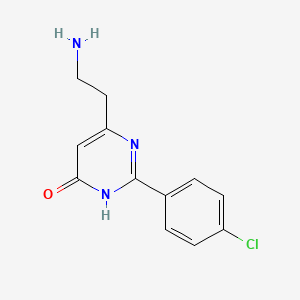
6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone
説明
6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone, also known as BDBQ, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in disease progression. 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function. 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has also been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of various enzymes and pathways that are involved in disease progression. 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has also been found to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. Additionally, 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to protect dopaminergic neurons in the brain, which could be beneficial in the treatment of Parkinson's disease.
実験室実験の利点と制限
6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has several advantages for lab experiments, including its unique structure, which makes it a promising candidate for the development of new drugs. 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, there are also some limitations to using 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone. One possible direction is to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the potential of 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone as a drug delivery system, as its unique structure could allow for targeted delivery of drugs to specific areas of the body. Additionally, further research is needed to fully understand the mechanism of action of 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone and to identify any potential side effects or limitations of its use.
科学的研究の応用
6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, 6-(1,3-benzodioxol-5-yl)-4(3H)-quinazolinone has been found to protect dopaminergic neurons in the brain, which could be beneficial in the treatment of Parkinson's disease.
特性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15-11-5-9(1-3-12(11)16-7-17-15)10-2-4-13-14(6-10)20-8-19-13/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSLADQZVAPPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)N=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-benzodioxol-5-yl)-3H-quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733275.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3733281.png)
![N-(3-chlorophenyl)-N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B3733287.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3733309.png)
![methyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B3733316.png)

![2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B3733343.png)
![6-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B3733349.png)
![1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733350.png)
![3,5-difluoro-N-[2-(4-hydroxy-6-methyl-2-pyrimidinyl)ethyl]-2-pyridinecarboxamide trifluoroacetate (salt)](/img/structure/B3733352.png)
![6-(2-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B3733356.png)
![2-(3-{[allyl(pyridin-3-ylmethyl)amino]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B3733365.png)